molecular formula C12H14N2O4 B14183610 1'-Methyl-5-nitrospiro[1,3-benzodioxole-2,4'-piperidine] CAS No. 923030-95-9

1'-Methyl-5-nitrospiro[1,3-benzodioxole-2,4'-piperidine]

Katalognummer: B14183610
CAS-Nummer: 923030-95-9
Molekulargewicht: 250.25 g/mol
InChI-Schlüssel: ALQKUABFCZHXCK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1’-Methyl-5-nitrospiro[1,3-benzodioxole-2,4’-piperidine] is a chemical compound characterized by its unique spiro structure, which includes a benzodioxole ring fused to a piperidine ring

Vorbereitungsmethoden

The synthesis of 1’-Methyl-5-nitrospiro[1,3-benzodioxole-2,4’-piperidine] typically involves multiple steps. One common synthetic route includes the nitration of a benzodioxole precursor followed by a spirocyclization reaction with a piperidine derivative. The reaction conditions often require the use of strong acids and controlled temperatures to ensure the formation of the desired spiro compound .

Analyse Chemischer Reaktionen

1’-Methyl-5-nitrospiro[1,3-benzodioxole-2,4’-piperidine] undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong acids or bases, depending on the desired transformation. Major products formed from these reactions include amine derivatives and various substituted spiro compounds.

Wissenschaftliche Forschungsanwendungen

1’-Methyl-5-nitrospiro[1,3-benzodioxole-2,4’-piperidine] has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1’-Methyl-5-nitrospiro[1,3-benzodioxole-2,4’-piperidine] involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. Additionally, the spiro structure may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

1’-Methyl-5-nitrospiro[1,3-benzodioxole-2,4’-piperidine] can be compared with other similar compounds, such as:

The uniqueness of 1’-Methyl-5-nitrospiro[1,3-benzodioxole-2,4’-piperidine] lies in its spiro structure, which imparts distinct chemical and biological properties compared to its analogs.

Conclusion

1’-Methyl-5-nitrospiro[1,3-benzodioxole-2,4’-piperidine] is a compound of significant interest due to its unique structure and potential applications in various scientific fields. Its synthesis, chemical reactivity, and potential therapeutic applications make it a valuable subject of study in both academic and industrial research.

Eigenschaften

CAS-Nummer

923030-95-9

Molekularformel

C12H14N2O4

Molekulargewicht

250.25 g/mol

IUPAC-Name

1'-methyl-5-nitrospiro[1,3-benzodioxole-2,4'-piperidine]

InChI

InChI=1S/C12H14N2O4/c1-13-6-4-12(5-7-13)17-10-3-2-9(14(15)16)8-11(10)18-12/h2-3,8H,4-7H2,1H3

InChI-Schlüssel

ALQKUABFCZHXCK-UHFFFAOYSA-N

Kanonische SMILES

CN1CCC2(CC1)OC3=C(O2)C=C(C=C3)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.